N-(2-(Methacryloyloxy)ethyl)-N,N-dimethylbutan-1-aminiumbis((trifluoromethyl)sulfonyl)amide
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Overview
Description
N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by its methacryloyloxy group, which imparts reactivity, and its bis(trifluoromethanesulfonyl)imide group, which enhances its stability and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of N,N-dimethylbutan-1-amine with methacryloyl chloride to form the intermediate N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium chloride. This intermediate is then reacted with bis(trifluoromethanesulfonyl)imide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to prevent side reactions and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Polymerization: The methacryloyloxy group allows for radical polymerization, forming polymers with unique properties.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the aminium group.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Nucleophiles: For substitution reactions, nucleophiles such as hydroxide ions or amines are used.
Major Products
Scientific Research Applications
N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants.
Industry: Utilized in the production of advanced coatings and adhesives.
Mechanism of Action
The mechanism of action of N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide involves its ability to undergo polymerization and form stable polymers. The methacryloyloxy group facilitates radical polymerization, while the bis(trifluoromethanesulfonyl)imide group enhances the solubility and stability of the resulting polymers . These properties make it an excellent candidate for various applications in materials science and biomedical engineering .
Comparison with Similar Compounds
Similar Compounds
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride: Similar in structure but lacks the bis(trifluoromethanesulfonyl)imide group, resulting in different solubility and stability properties.
N,N-Dimethylaminoethyl methacrylate: Another methacrylate compound with different reactivity and applications.
Uniqueness
N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide is unique due to its combination of a reactive methacryloyloxy group and a stabilizing bis(trifluoromethanesulfonyl)imide group. This combination imparts both reactivity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C14H24F6N2O6S2+ |
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Molecular Weight |
494.5 g/mol |
InChI |
InChI=1S/C12H24NO2.C2F6NO4S2/c1-6-7-8-13(4,5)9-10-15-12(14)11(2)3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2,6-10H2,1,3-5H3;/q+1; |
InChI Key |
GPRYZHIZCUEIMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](C)(C)CCOC(=O)C(=C)C.C(F)(F)(F)S(=O)(=O)[N]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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